molecular formula C10H10BrNO2 B13557348 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13557348
M. Wt: 256.10 g/mol
InChI Key: ABTKHLULIDKVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C₁₀H₁₀BrNO₂; molecular weight 256.099 g/mol) is a brominated tetrahydroisoquinoline derivative characterized by a carboxylic acid group at position 3 and a bromine substituent at position 6 of the isoquinoline core . Its stereochemistry is undefined in the racemic form, though enantiomerically pure (R)- and (S)-configurations are synthesized for specific applications (e.g., CAS 1391002-43-9 for the (R)-isomer) . The compound is used in peptide synthesis and medicinal chemistry due to its rigid bicyclic structure and halogenated aromatic system, which enhance binding affinity and metabolic stability .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

ABTKHLULIDKVRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Four-Step Synthesis from 3-Bromophenylacetonitrile

This method, described in a Chinese patent (CN103880745A), is one of the most authoritative and efficient synthetic routes.

Step Reaction Description Reagents and Conditions Product
1. Reduction Reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine 3-bromophenylacetonitrile, Raney nickel catalyst, hydrogen gas, methanol or ethanol solvent 3-bromophenethylamine
2. Amidation Formation of methyl 3-bromophenethylcarbamate 3-bromophenethylamine, methyl chloroformate, acid-binding agent, organic solvent, controlled temperature Methyl 3-bromophenethylcarbamate
3. Cyclization Pomeranz–Fritsch type cyclization to form 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid, concentrated sulfuric acid, tetrahydrofuran solvent 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
4. Hydrolysis Hydrolysis of methoxycarbonyl group to yield the target acid 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, sulfuric acid of certain concentration 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This method offers a high overall yield and operational simplicity, making it suitable for scale-up and industrial production. The key advantages include the use of readily available starting materials and avoidance of harsh or expensive reagents.

Cyclization via Pomeranz–Fritsch Reaction

Another common approach involves the Pomeranz–Fritsch cyclization, which constructs the tetrahydroisoquinoline core by cyclizing appropriately substituted benzaldehyde derivatives with aminoacetaldehyde diethyl acetal or related precursors under acidic conditions. This method typically requires:

  • Strong acid catalysts (e.g., sulfuric acid, hydrochloric acid)
  • Elevated temperatures to promote ring closure
  • Subsequent functional group manipulations to introduce the bromine substituent and carboxylic acid at desired positions

Purification is generally achieved by crystallization or chromatographic techniques to obtain high-purity this compound suitable for research use.

Method Starting Material Key Steps Advantages Disadvantages
Reduction-Amidation-Cyclization-Hydrolysis (Patent CN103880745A) 3-bromophenylacetonitrile 4 steps: reduction, amidation, cyclization, hydrolysis High yield, scalable, uses common reagents Requires hydrogenation setup
Pomeranz–Fritsch Cyclization Substituted benzaldehydes and aminoacetals Cyclization under strong acid, functional group modifications Direct core formation, well-established Requires strong acids, multiple purification steps
  • The bromine substituent at position 6 and the carboxylic acid at position 3 are crucial for biological activity modulation and synthetic utility.
  • The compound serves as a key intermediate for synthesizing natural products and pharmaceuticals with potential neuroprotective and bradycardic effects.
  • Chemical transformations such as oxidation and reduction on this scaffold enable the generation of derivatives with diverse pharmacological profiles.

The preparation of this compound is best accomplished through a multi-step synthetic route starting from 3-bromophenylacetonitrile involving reduction, amidation, cyclization, and hydrolysis. This method is efficient, scalable, and supported by patent literature. Alternative methods like the Pomeranz–Fritsch cyclization provide viable routes but may involve more demanding reaction conditions. The compound’s synthesis is foundational for further medicinal chemistry exploration and pharmaceutical development.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductReference
Ring aromatizationKMnO₄, acidic aqueous solution6-Bromo-isoquinoline-3-carboxylic acid
Side-chain oxidationCrO₃, glacial acetic acid6-Bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Oxidation typically targets the saturated six-membered ring or benzylic positions. Potassium permanganate in acidic media achieves full aromatization to isoquinoline derivatives, while chromium trioxide selectively oxidizes the benzylic C-1 position.

Reduction Reactions

The carboxylic acid group and bromine substituent participate in reductions:

Reaction TypeReagents/ConditionsProductReference
Carboxyl reductionLiAlH₄, dry THF, 0°C → rt6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-methanol
DehalogenationH₂, Pd/C, EtOH1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol without affecting the bromine. Catalytic hydrogenation removes the bromine atom via hydrodebromination .

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitutions:

Reaction TypeReagents/ConditionsProductReference
EsterificationMeOH, H₂SO₄, refluxMethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
AmidationSOCl₂, then NH₃(g)6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Esterification with methanol under acidic conditions is a standard method to protect the carboxyl group . Amidation via acyl chloride intermediates enables peptide coupling.

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

Reaction TypeReagents/ConditionsProductReference
Thermal decarboxylationCu powder, quinoline, 200°C6-Bromo-1,2,3,4-tetrahydroisoquinoline
Acid-catalyzedH₂SO₄, ∆6-Bromo-3,4-dihydroisoquinoline

Copper-mediated decarboxylation yields the parent tetrahydroisoquinoline, while strong acids promote partial dehydrogenation.

Substitution Reactions

The bromine atom participates in cross-coupling reactions:

Reaction TypeReagents/ConditionsProductReference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, Cs₂CO₃6-Aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Nucleophilic substitutionNaN₃, DMF, 80°C6-Azido-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Palladium-catalyzed Suzuki reactions enable aryl group introduction at C-6 , while azide substitution facilitates click chemistry applications.

Cyclization and Ring Expansion

The compound participates in intramolecular reactions:

Reaction TypeReagents/ConditionsProductReference
Lactam formationDCC, DMAP, CH₂Cl₂6-Bromo-3,4-dihydro-1H-isoquinolino[3,4-c]pyrrol-2(9bH)-one
Ring expansionHNO₂, HCl, 0°C6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine-3-carboxylic acid

Lactamization via carbodiimide coupling forms fused bicyclic systems, while nitrous acid treatment induces Beckmann-type rearrangements.

Key Research Findings

  • Suzuki coupling efficiency : Electron-deficient aryl boronic acids achieve >80% yield in C-6 functionalization .

  • Steric effects : Bulky substituents at C-3 hinder nucleophilic substitution at C-6 due to conformational restrictions.

  • pH-dependent reactivity : Decarboxylation rates increase exponentially below pH 3 due to protonation of the carboxylate.

This reactivity profile establishes 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a versatile intermediate for synthesizing complex heterocycles and bioactive molecules.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent and Functional Group Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Source Reference
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Br (C6), COOH (C3) 256.099 Peptide synthesis, antiviral research
(S)-8-Bromo-6-hydroxy-7-methoxy-THIQ-3-COOH Br (C8), OH (C6), OCH₃ (C7), COOH (C3) 346.15 (estimated) Marine algae-derived antibacterial agent
6,7-Dihydroxy-THIQ-3-carboxylic acid OH (C6, C7), COOH (C3) 207.18 Nano-delivery systems (thrombus targeting)
7-Fluoro-Boc-D-THIQ-3-carboxylic acid F (C7), Boc-protected N, COOH (C3) 327.31 Intermediate in protease inhibitor synthesis
6-Hydroxy-THIQ-3-carboxylic acid hydrate OH (C6), COOH (C3), H₂O 225.23 Chiral building block for drug design
Key Observations :
  • Halogenation : Bromine at position 6 (target compound) enhances lipophilicity and electronic effects compared to fluorine (7-Fluoro-Boc-D-THIQ-3-COOH) .
  • Hydroxyl/Methoxy Groups : Hydroxyl groups (e.g., 6,7-dihydroxy-THIQ-3-COOH) improve water solubility and enable hydrogen bonding, critical for receptor interactions .
  • Protective Groups : Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) derivatives are widely used in solid-phase peptide synthesis to control reactivity .
Antiviral and Antibacterial Activity :
  • The target compound’s structural analogs, such as 1,3-cis-2-substituted dihydroxybenzyl-THIQ-3-carboxylic acids, inhibit influenza virus replication by targeting viral PA endonuclease .
  • Marine-derived brominated THIQ derivatives (e.g., 8-bromo-6-hydroxy-7-methoxy-THIQ-3-COOH) show weak antibacterial activity against Staphylococcus epidermidis .
Neurological and Cancer Research :
  • Halogen-free derivatives like 6,7-dihydroxy-THIQ-3-carboxylic acid are integrated into nanoscale P-selectin inhibitors (e.g., Odatroltide) for thrombosis targeting .
  • Boc-protected THIQ-carboxylic acids serve as intermediates in synthesizing protease-activated receptor 1 (PAR1) antagonists for cancer therapy .

Biological Activity

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the broader class of tetrahydroisoquinoline derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Name: (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • Molecular Formula: C10H10BrNO2
  • Molecular Weight: 256.1 g/mol
  • CAS Number: 1344391-77-0

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance. The compound’s structure allows it to interact effectively with bacterial enzymes, demonstrating potential as a lead compound for developing new antibiotics .

Anticancer Activity

Tetrahydroisoquinoline derivatives have also been evaluated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways. For example, a series of studies highlighted that modifications in the tetrahydroisoquinoline scaffold could enhance cytotoxicity against specific cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Research indicates that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at various positions on the isoquinoline ring can significantly influence potency and selectivity for biological targets. For instance:

Position Modification Effect
6Bromo groupIncreased potency against NDM-1
3Carboxylic acidEssential for bioactivity
4Hydroxyl or methoxy groupEnhances neuroprotective effects

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of this compound resulted in reduced neuroinflammation and improved motor function. The mechanism was attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Bromination of the parent tetrahydroisoquinoline scaffold is typically achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like DMF or DCM under inert atmospheres. The position of bromination (e.g., C-6 vs. C-8) depends on directing groups and steric effects. For example, hydroxyl or methoxy substituents on the aromatic ring can direct bromination regioselectivity . Yield optimization requires controlled temperature (0–25°C) and stoichiometric monitoring via TLC or HPLC. Post-reaction purification involves column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 280 nm. Purity >95% is standard for research-grade material .
  • Structural Confirmation : Combine 1H^1H- and 13C^{13}C-NMR to confirm the bromine substitution pattern and tetrahydroisoquinoline backbone. For example, the C-6 bromine induces distinct deshielding in aromatic protons (δ 7.2–7.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 288.097 (M+H+^+) .

Q. What safety protocols are critical when handling brominated tetrahydroisoquinoline derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust/aerosol formation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste. Avoid aqueous washdowns to prevent environmental release .

Advanced Research Questions

Q. How does the bromine substituent affect the compound’s optical activity and binding affinity in receptor studies?

  • Methodological Answer : The bromine atom at C-6 introduces steric hindrance and electronic effects, altering the compound’s chiral center interactions. For example, (S)-6-bromo derivatives exhibit specific optical rotations (e.g., [α]D20=99.1[α]^{20}_D = -99.1^\circ in MeOH), which can be quantified via polarimetry . In receptor binding assays (e.g., opioid or adrenergic receptors), bromine’s electronegativity may enhance hydrophobic interactions, measured via competitive displacement assays using radiolabeled ligands (e.g., 3H^3H-naloxone) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Scenario : Discrepancies in 1H^1H-NMR splitting patterns may arise from residual solvents or diastereomeric impurities.
  • Resolution :

Perform high-resolution mass spectrometry (HRMS) to rule out isotopic interference.

Use 2D-NMR (COSY, HSQC) to assign proton-carbon correlations and identify impurities.

Optimize recrystallization conditions (e.g., switch from ethanol to methanol/ether) to remove trace byproducts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model the electron density at C-6. Bromine’s σ+^+-withdrawing effect lowers the LUMO energy, favoring SNAr reactions with amines or thiols.
  • Kinetic Studies : Compare computed activation energies (ΔG^\ddagger) with experimental rates (e.g., via 19F^{19}F-NMR using fluorine-tagged nucleophiles) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?

  • Methodological Answer :

  • Key Issues : Racemization at the C-3 chiral center during prolonged heating or acidic conditions.
  • Mitigation :

Use low-temperature (0–5°C) reaction conditions and chiral auxiliaries (e.g., Evans oxazolidinones).

Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for >90% enantiomeric excess.

Monitor enantiopurity via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.